![molecular formula C20H10Cl3N3O3S B4626952 2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4626952.png)
2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of furan and thiophene derivatives, closely related to the target compound, involves various strategies, including condensation reactions and oxidative cyclization. For example, Saikachi and Suzuki (1959) synthesized 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters by condensation, highlighting methods potentially relevant to our compound's synthesis (Saikachi & Suzuki, 1959). Burgaz et al. (2007) described the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides, offering insight into cyclization techniques that may be applicable (Burgaz et al., 2007).
Molecular Structure Analysis
The detailed molecular structure of compounds closely related to our target molecule can be elucidated using NMR spectroscopy and single-crystal X-ray diffraction. Kariuki et al. (2022) synthesized a compound with structural similarities, providing a template for understanding the molecular architecture of 2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide (Kariuki et al., 2022).
Chemical Reactions and Properties
Chemical reactions and properties of related compounds have been explored, indicating the reactivity and potential applications of our target molecule. For instance, Latif et al. (1975) investigated the reactions of tetrachloro-o-benzoquinone with acrylophenones, revealing insights into cycloaddition reactions that could be relevant to the chemical behavior of our compound (Latif et al., 1975).
Physical Properties Analysis
The physical properties, such as solubility and crystal form, are crucial for understanding the behavior and applications of a compound. The synthesis and investigation of furan derivatives by Saikachi and Suzuki (1958) touch upon solubility and antibacterial activity, aspects that are significant for the overall characterization of similar compounds (Saikachi & Suzuki, 1958).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules and potential for forming derivatives, are essential for the application and further modification of our target compound. Studies like those conducted by Dyachenko et al. (2008), who explored the Michael reaction for synthesizing related compounds, provide valuable insights into the chemical properties and reactivity of similar molecules (Dyachenko et al., 2008).
Aplicaciones Científicas De Investigación
Oxidative Cyclization in Organic Synthesis
Oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, including compounds structurally similar to "2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide," has been utilized to synthesize 4-cyano-2,3-dihydrofuran-3-carboxamides. This method, involving manganese(III) acetate, showcases the compound's potential in regio- and stereoselective synthesis, contributing to the development of novel organic compounds with potential applications in material science and pharmaceuticals (Burgaz et al., 2007).
Herbicidal Activity
Research into 2-cyanoacrylates containing structural motifs related to "2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide" has demonstrated their utility as novel herbicides. These compounds, particularly those with a 2-chloro-5-thiazolyl group, have shown promising herbicidal activities, indicating their potential application in agriculture for the development of new herbicidal formulations (Wang et al., 2004).
Solar Cell Applications
In the realm of renewable energy, compounds with a similar structural framework have been explored for their potential as organic sensitizers in solar cells. The engineering of such organic molecules, including donor, electron-conducting, and anchoring groups, has led to significant improvements in the efficiency of solar cells, highlighting the compound's relevance in the development of sustainable energy solutions (Kim et al., 2006).
Corrosion Inhibition
Acrylamide derivatives, including those structurally akin to "2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide," have been studied for their effectiveness as corrosion inhibitors. These compounds have shown promising results in protecting metals like copper from corrosion in acidic environments, suggesting their application in industrial maintenance and preservation of metal infrastructure (Abu-Rayyan et al., 2022).
Advanced Material Synthesis
The synthesis and characterization of new acrylamide derivatives, related to the target compound, have been explored for their potential in the fabrication of advanced materials. These studies focus on understanding the thermal properties and mechanical behaviors of such materials, contributing to the field of material science and engineering (Raval et al., 2002).
Propiedades
IUPAC Name |
(E)-2-cyano-N-(3-cyanothiophen-2-yl)-3-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl3N3O3S/c21-13-6-16(22)18(17(23)7-13)28-10-15-2-1-14(29-15)5-12(9-25)19(27)26-20-11(8-24)3-4-30-20/h1-7H,10H2,(H,26,27)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWAUAHJSPGWOA-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)C(=CC2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1C#N)NC(=O)/C(=C/C2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(3-cyanothiophen-2-yl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B4626872.png)
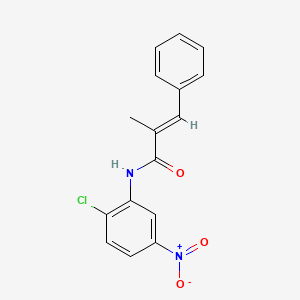
![methyl 4-(4-methoxyphenyl)-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4626891.png)
![1-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626895.png)
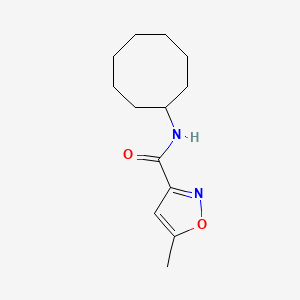

![N-[3-(4-morpholinyl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4626913.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4626920.png)
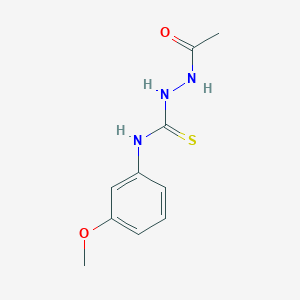
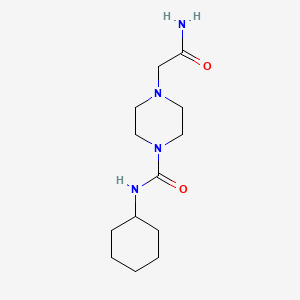
![3,3'-[1,4-phenylenebis(methylenethio)]bis(5-isopropyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4626946.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide](/img/structure/B4626956.png)
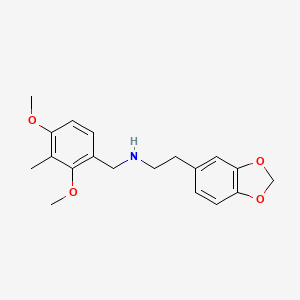
![2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4626981.png)